molecular formula C19H11F4N3O2 B2409635 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081133-23-4

6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2409635
CAS No.: 1081133-23-4
M. Wt: 389.31
InChI Key: QPYGCTMGFSFOFL-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H11F4N3O2 and its molecular weight is 389.31. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoro-1-methyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3O2/c1-26-9-14(16(27)13-8-12(20)5-6-15(13)26)18-24-17(25-28-18)10-3-2-4-11(7-10)19(21,22)23/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYGCTMGFSFOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization for 4-Quinolinone Formation

The quinoline core synthesis initiates with 4-fluoroaniline (A ), which undergoes Gould-Jacobs cyclization with diketene (B ) in acetic acid at reflux (120°C, 8 h) to yield 6-fluoro-4-hydroxyquinoline (C ) with 72% isolated yield. Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of the reactive β-keto ester intermediate.

Table 1: Optimization of Gould-Jacobs Cyclization Conditions

Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) 100-140 120 +18%
Solvent AcOH, Toluene, DMF Acetic Acid +22%
Reaction Time (h) 4-12 8 +15%

N-Methylation and Fluorine Retention

Selective N-methylation of C is achieved using methyl iodide (2.2 eq) in DMF with K2CO3 (3 eq) at 60°C for 6 h, producing 6-fluoro-1-methyl-4-quinolinone (D ) in 85% yield. Fluorine stability under these basic conditions is maintained through careful temperature control, as excessive heat (>70°C) promotes defluorination.

Construction of the 1,2,4-Oxadiazole Moiety

Amidoxime Preparation from 3-(Trifluoromethyl)benzamide

The oxadiazole precursor, 3-(trifluoromethyl)benzamidoxime (E ), is synthesized via hydroxylamine hydrochloride (3 eq) treatment of 3-(trifluoromethyl)benzonitrile in ethanol/water (3:1) at 80°C for 5 h. This step requires pH monitoring (maintained at 8-9 with NaOH) to prevent over-oxidation, yielding E in 78% purity after recrystallization from hexane/ethyl acetate.

Quinoline-3-carboxylic Acid Activation

Oxadiazole Cyclization and Final Coupling

[3+2] Cyclocondensation Strategy

The critical oxadiazole ring formation employs a [3+2] cyclocondensation between G and E in anhydrous DCM with Et3N (3 eq) as base. Stirring at 0°C for 30 min followed by gradual warming to 25°C over 12 h produces the target compound in 58% yield. Microwave-assisted conditions (100°C, 30 min) improve yield to 71% while reducing reaction time.

Table 2: Comparative Analysis of Oxadiazole Cyclization Methods

Method Temperature (°C) Time (h) Yield (%) Purity (%)
Conventional 25 12 58 95
Microwave-Assisted 100 0.5 71 97
Solvent-Free 120 2 65 93

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 8.72 (s, 1H, H5-quinoline), 8.35-8.15 (m, 4H, Ar-H oxadiazole), 4.02 (s, 3H, N-CH3). 19F NMR confirms the presence of both aromatic fluorine (δ -112.5) and CF3 group (δ -63.8). High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 432.0932 [M+H]+ (calc. 432.0928).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity at 254 nm, with retention time (tR) = 8.72 min. Residual solvent analysis by GC-MS confirms <0.1% DMF and <50 ppm SOCl2 derivatives.

Challenges and Process Limitations

  • Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole byproducts (≤12%) necessitate careful chromatography (silica gel, hexane/EtOAc 4:1).
  • Acid Sensitivity : The N-methyl group demonstrates propensity for demethylation under strongly acidic conditions (pH <2), requiring neutral workup protocols.
  • Scale-Up Considerations : Exothermic risks during SOCl2-mediated chlorination mandate slow reagent addition and robust temperature control in batch sizes >100 g.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various types of chemical reactions, including electrophilic substitution, nucleophilic addition, and oxidative coupling.

  • Common Reagents and Conditions: Reagents such as halogenating agents, strong acids, and bases are commonly used in reactions involving this compound. Catalysts like palladium or copper can facilitate certain reactions, and solvents like dichloromethane or dimethyl sulfoxide are frequently employed.

  • Major Products: Depending on the reaction conditions and reagents, the compound can form a range of products, including substituted quinolines, oxadiazoles, and other fluorinated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibits significant cytotoxic effects against various cancer cell lines, including those from breast, lung, and colon cancers. Studies suggest that the mechanism of action may involve the inhibition of tubulin polymerization, which is crucial for cell division.

Case Studies:

  • In vitro studies have shown that this compound inhibits the growth of cancer cells by disrupting microtubule dynamics.
  • Structure-activity relationship (SAR) studies indicate that modifications to the quinoline core can enhance anticancer potency and selectivity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar quinoline derivatives have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the oxadiazole ring is believed to contribute to its antimicrobial effects .

Research Findings:

  • Compounds with similar structures demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections .
  • Specific derivatives have been identified with low minimum inhibitory concentration (MIC) values against targeted pathogens .

Mechanism of Action

  • Mechanism: The mechanism of action of 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is context-dependent. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets.

  • Molecular Targets and Pathways: Potential targets include enzymes involved in DNA replication, protein synthesis, or cell signaling pathways. By interacting with these targets, the compound can modulate biological functions and exert therapeutic effects.

Comparison with Similar Compounds

  • Comparison: Compared to other quinoline and oxadiazole derivatives, 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one stands out due to its trifluoromethyl group, which enhances its chemical stability and lipophilicity. This makes it particularly suitable for applications requiring high stability and bioavailability.

  • Similar Compounds: Similar compounds include 6-fluoro-1-methylquinolin-4(1H)-one and various 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles. These compounds share structural similarities but differ in their functional groups and overall properties, leading to varied applications and reactivities.

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Biological Activity

6-Fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that exhibits significant biological activity. Its structure includes a quinoline core, a trifluoromethyl-substituted phenyl group, and an oxadiazole moiety, which contribute to its potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound's unique structural features enhance its lipophilicity and biological activity. The incorporation of fluorine and trifluoromethyl groups is known to increase the potency of similar compounds. Below is a summary of its chemical properties:

Property Value
Molecular FormulaC19H15F4N3O
Molecular Weight375.34 g/mol
Boiling Point68-71°C at 0.4 mmHg
Density1.10 g/cm³
SolubilitySlightly soluble in DMSO and Methanol

Research indicates that compounds similar to this compound often exhibit anticancer properties by targeting various biological pathways. The mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).
  • Induction of Apoptosis : It can trigger programmed cell death in malignant cells, enhancing its potential as an anticancer agent.

Anticancer Potential

The compound has shown promising results in various studies regarding its anticancer activity. For instance, it has been suggested that the oxadiazole moiety enhances cytotoxic effects against cancer cells by interfering with their metabolic pathways .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound might also possess such activities. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A recent investigation showed that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression .
  • Antimicrobial Properties : Another study demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via condensation of hydrazides with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) . The quinolinone core is constructed separately, followed by coupling reactions. Key intermediates should be characterized using 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm functional groups and connectivity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the quinolinone scaffold's known interactions with ATP-binding pockets. Antimicrobial activity can be assessed using broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) values calculated . Fluorinated analogs may require cytotoxicity screening via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. How is the compound’s stability under ambient storage conditions evaluated?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV at 254 nm. Identify degradation products using LC-MS/MS and compare fragmentation patterns to synthetic standards .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Perform ADME profiling:

  • Solubility : Use shake-flask method with PBS (pH 7.4) and simulated gastrointestinal fluids.
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS.
  • Protein Binding : Use equilibrium dialysis to assess plasma protein binding.
    Correlate findings with in vivo efficacy studies in rodent models, adjusting formulation (e.g., PEGylation or liposomal encapsulation) if necessary .

Q. What strategies optimize microwave-assisted synthesis for higher yields and selectivity?

  • Methodological Answer : Microwave conditions enhance reaction efficiency for oxadiazole formation. Key parameters:

  • Temperature : 120–150°C to accelerate cyclization without decomposition.
  • Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to improve microwave absorption.
  • Catalyst : Add 0.5–1.0 equiv of DMAP (4-dimethylaminopyridine) to reduce side reactions.
    Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .

Q. How do fluorine and trifluoromethyl groups influence target binding and pharmacokinetics?

  • Methodological Answer : The CF₃ group enhances lipophilicity (logP) and metabolic stability, while the 6-F substituent on the quinolinone core improves electronegativity for hydrogen bonding. Computational approaches:

  • Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding site retention.
    Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What analytical techniques resolve structural ambiguities in complex heterocyclic systems?

  • Methodological Answer : For regiochemical confirmation:

  • 2D NMR : NOESY or ROESY to identify spatial proximity of aromatic protons.
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine) for phased maps.
  • Dynamic HPLC : Use chiral columns to detect atropisomers or tautomeric forms .

Q. How are environmental degradation pathways and ecotoxicological impacts assessed?

  • Methodological Answer : Follow OECD guidelines:

  • Hydrolysis : Expose to pH 3, 7, and 9 buffers; quantify degradation via LC-MS.
  • Photolysis : Use a solar simulator (λ > 290 nm) to identify photooxidation products.
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48-h LC₅₀) and algae (72-h IC₅₀) .

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